5-BROMO-N-[4'-(5-BROMOTHIOPHENE-2-AMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
5-BROMO-N-[4’-(5-BROMOTHIOPHENE-2-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features multiple functional groups, including bromine atoms, thiophene rings, and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[4’-(5-BROMOTHIOPHENE-2-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 5-bromothiophene-2-carboxaldehyde, which can be synthesized by reacting 2-thiophenecarboxaldehyde with bromine in a suitable solvent like chloroform or dimethyl sulfoxide at low temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[4’-(5-BROMOTHIOPHENE-2-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove bromine atoms or reduce carbonyl groups.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of bromine atoms.
Scientific Research Applications
5-BROMO-N-[4’-(5-BROMOTHIOPHENE-2-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-BROMO-N-[4’-(5-BROMOTHIOPHENE-2-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carboxaldehyde: A precursor in the synthesis of the target compound, known for its reactivity and use in organic synthesis.
5-Bromo-2,2’-bithiophene: Another thiophene derivative with similar structural features, used in the synthesis of conjugated polymers and materials.
Uniqueness
5-BROMO-N-[4’-(5-BROMOTHIOPHENE-2-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of multiple functional groups and complex structure, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-[4-[4-[(5-bromothiophene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2N2O4S2/c1-31-17-11-13(3-5-15(17)27-23(29)19-7-9-21(25)33-19)14-4-6-16(18(12-14)32-2)28-24(30)20-8-10-22(26)34-20/h3-12H,1-2H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNQXDZJGLNEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(S3)Br)OC)NC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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